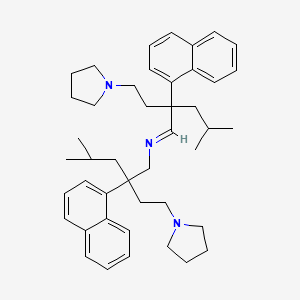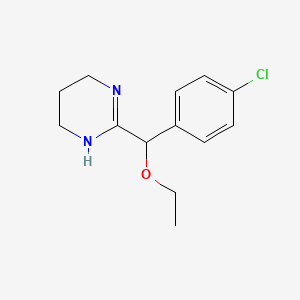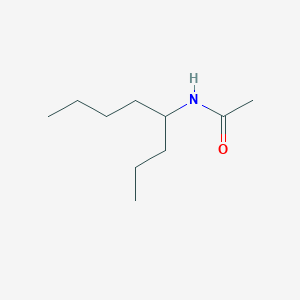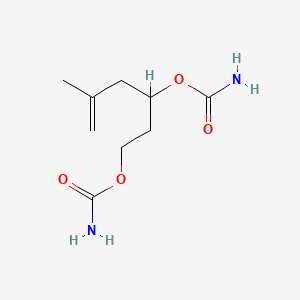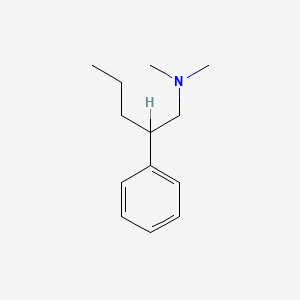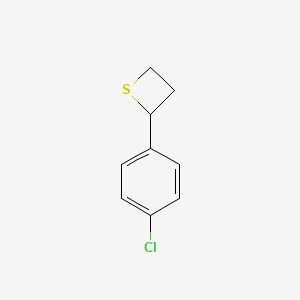![molecular formula C11H11N3O4S2 B14691181 Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester CAS No. 33119-99-2](/img/structure/B14691181.png)
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester is a complex organic compound with the molecular formula C11H11N3O4S2 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a carbamic acid ester group, a thiazole ring, and a sulfonyl group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester typically involves the reaction of the corresponding amine with carbon dioxide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide . The reaction conditions often require low temperatures to stabilize the intermediate carbamic acid, which is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The thiazole ring and phenyl ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the thiazole or phenyl rings.
Applications De Recherche Scientifique
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism by which carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The thiazole ring and sulfonyl group are key functional groups that interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, phenyl-, methyl ester: This compound has a similar carbamic acid ester group but lacks the thiazole and sulfonyl groups.
Carbamic acid, methyl ester: A simpler compound with only the carbamic acid ester group.
Carbamic acid, [4-(6,7-disubstituted quinazolin-4-ylamino)phenyl] esters: These compounds have a similar phenyl ring but are substituted with quinazoline derivatives.
Uniqueness
Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester is unique due to the presence of the thiazole ring and sulfonyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
33119-99-2 |
|---|---|
Formule moléculaire |
C11H11N3O4S2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
methyl N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11N3O4S2/c1-18-11(15)13-8-2-4-9(5-3-8)20(16,17)14-10-12-6-7-19-10/h2-7H,1H3,(H,12,14)(H,13,15) |
Clé InChI |
DRZVCRYMGOGIGF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



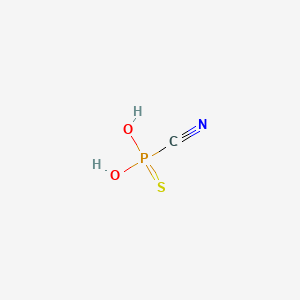
![1-(1-Phenylpyrazolo[4,3-b]quinoxalin-3-yl)butane-1,2,3,4-tetrol](/img/structure/B14691111.png)

